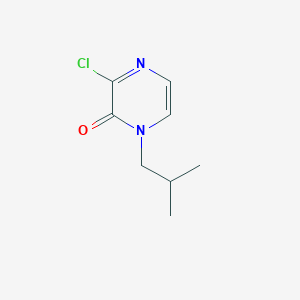
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. This provides a basic understanding of the compound’s composition and structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.Aplicaciones Científicas De Investigación
Antioxidant Potential of Chromone Derivatives Chromones and their derivatives, such as 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one, have been studied for their antioxidant properties. These compounds are natural constituents of a human diet and exhibit physiological activities including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties, which are essential for neutralizing active oxygen and free radicals, play a significant role in delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for the radical scavenging activity, suggesting potential research applications in studying disease prevention mechanisms and therapeutic strategies (Yadav et al., 2014).
Synthesis and Applications of Dihydropyran Derivatives Research on the enantioselective synthesis of 3,4-dihydropyran derivatives highlights their importance as chiral building blocks in the synthesis of bioactive molecules and natural products. The review of various synthetic strategies and the role of chiral metal complexes and organocatalysts in achieving high levels of molecular complexity underscores the significance of these compounds in pharmaceutical research. This suggests a potential research avenue for the compound , exploring its applications in the synthesis of bioactive molecules and natural products (Desimoni et al., 2018).
Pesticide Exposure and Urinary Biomarkers The study on urinary biomarkers of pesticide exposure, including metabolites of chlorpyrifos, diazinon, and permethrin, offers insights into the environmental and health impacts of similar chemical compounds. Understanding the kinetics of absorption and elimination in humans, as well as the variability in metabolite concentrations, can inform research on the safety and environmental effects of related compounds, including 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one (Egeghy et al., 2011).
Applications in Organic Materials and Nanoscience The use of hexaazatriphenylene (HAT) derivatives in a wide range of applications from semiconductors, sensors, to microporous polymers for energy storage, points to the versatility of nitrogen-containing heterocyclic compounds. The review emphasizes the importance of the basic scaffold in the development of organic materials and nanoscience, suggesting potential research applications for 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one in similar domains (Segura et al., 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This involves speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!
Propiedades
IUPAC Name |
3-chloro-1-(2-methylpropyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-11-4-3-10-7(9)8(11)12/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUBHUUTGHXUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
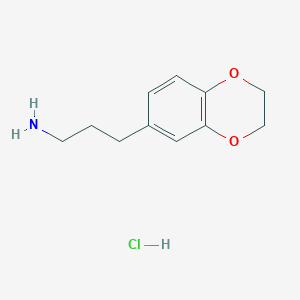
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)


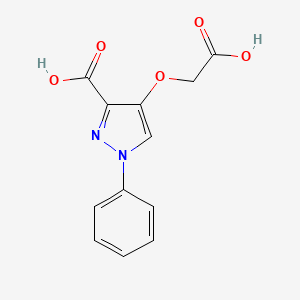
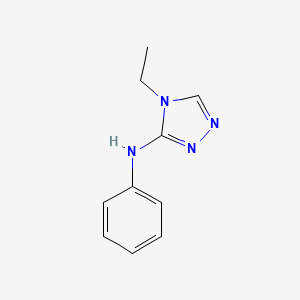
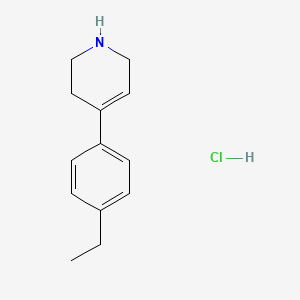
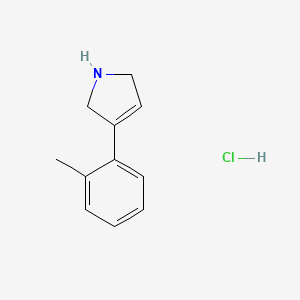
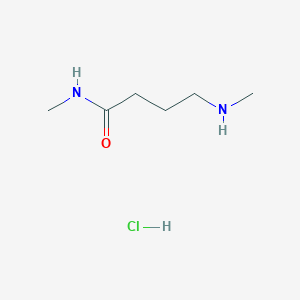

![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)